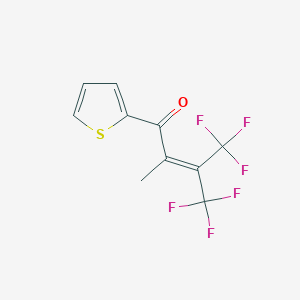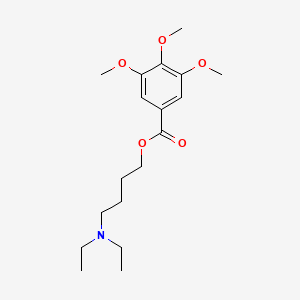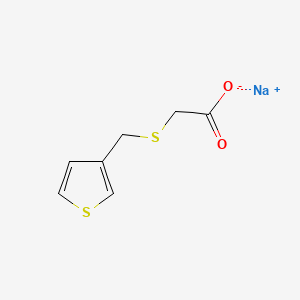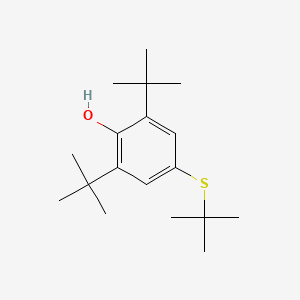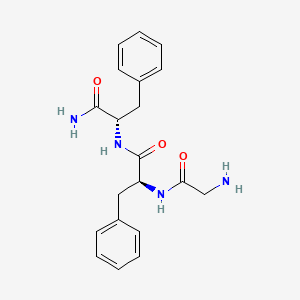
2,4,6-Tripropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tripropylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, with propyl groups attached to the 2, 4, and 6 positions of the pyridine ring, imparts specific chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropylpyridine typically involves the cyclocondensation of acetophenone derivatives, aryl aldehydes, and ammonium acetate. One efficient method uses a bimetallic catalyst, such as Al/Ag3PO4, under mild and environmentally friendly conditions. This method offers excellent yields and shorter reaction times . Another approach involves the use of iodine in DMSO as a catalyst for the reaction between acetophenones, ammonium acetate, and methylpyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2,4,6-Tripropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
2,4,6-Tripropylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of agrochemicals, surfactants, and photosensitizers.
作用機序
The mechanism of action of 2,4,6-Tripropylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be related to its interaction with DNA or inhibition of key signaling pathways involved in cell proliferation .
類似化合物との比較
Similar Compounds
2,4,6-Triarylpyridines: These compounds have aryl groups instead of propyl groups and are known for their biological activities, including antibacterial and anticancer properties.
2,4,6-Triaminopyrimidines: These derivatives have amino groups and are studied for their pharmacological activities, including as dihydrofolate reductase inhibitors.
Uniqueness
2,4,6-Tripropylpyridine is unique due to its specific propyl substitutions, which impart distinct chemical properties and biological activities. Its synthesis and reactivity differ from other pyridine derivatives, making it valuable for specific applications in research and industry.
特性
CAS番号 |
33354-91-5 |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC名 |
2,4,6-tripropylpyridine |
InChI |
InChI=1S/C14H23N/c1-4-7-12-10-13(8-5-2)15-14(11-12)9-6-3/h10-11H,4-9H2,1-3H3 |
InChIキー |
QMAJEURKUOFRMD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=NC(=C1)CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


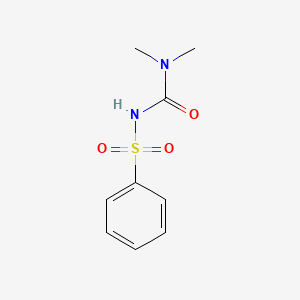
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
